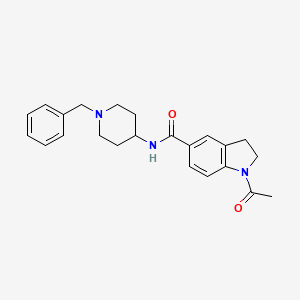
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea, also known as DCPOT, is a compound that has been widely studied in the field of medicinal chemistry. It is a thiourea derivative that has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. This compound has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.
実験室実験の利点と制限
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be modified to improve its biological activity. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. This compound also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, HIV, and bacterial infections. Another direction is to study its mechanism of action in more detail, to identify its specific targets in cells. Additionally, the synthesis of this compound derivatives with improved biological activity and pharmacokinetic properties could be explored. Finally, the development of novel drug delivery systems for this compound could improve its therapeutic potential.
合成法
The synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves the reaction of 3,5-dichlorophenyl isothiocyanate with 2-hydroxymethyl oxolane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a nucleophile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied as a potential therapeutic agent for the treatment of cancer, HIV, and bacterial infections. This compound has also been investigated for its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c13-8-4-9(14)6-10(5-8)16-12(18)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWFIGSGOOCNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7497906.png)


methanone](/img/structure/B7497921.png)
![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)

![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)


